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Compound of Interest

4-(4,5-dimethyl-1H-imidazol-1-
Compound Name:

ylaniline
CAS No.: 1429649-60-4
Cat. No.: B1453912

Get Quote

Executive Summary: The Scaffold's Duality

The dimethyl-imidazol-aniline scaffold represents a "privileged structure” in medicinal
chemistry, characterized by a hydrogen-bonding imidazole core linked to a hydrophobic
dimethyl-substituted phenyl ring.

This guide addresses a critical dichotomy in the bioactivity of this class:

e Primary Predicted Bioactivity (Oncology/Inflammation): High potential for Type I/ll Kinase
Inhibition (specifically VEGFR2, EGFR, and p38 MAPK) due to the imidazole’s ability to
mimic the adenine ring of ATP.

» Historical & Off-Target Bioactivity (Neurology/Cardiology): The 2,6-dimethylaniline-imidazole
motif is structurally homologous to Clonidine and Dexmedetomidine (Alpha-2 adrenergic

agonists).
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Core Directive: This guide outlines a technical workflow to optimize this scaffold for Kinase
Selectivity while mitigating Alpha-2 adrenergic side effects and aniline-induced genotoxicity.

Structural Rationale & Pharmacophore Analysis

To predict bioactivity accurately, we must deconstruct the molecule into its functional
pharmacophores.

The Imidazole "Warhead" (H-Bonding)

The imidazole ring functions as a monodentate or bidentate ligand within the ATP-binding
pocket of protein kinases.

e N3 (Acceptor): Forms a conserved hydrogen bond with the "hinge region” backbone of the
kinase (e.g., Cys919 in VEGFR?2).

e C2-Amine Linker: Provides rotational freedom and an additional H-bond donor site, critical
for orienting the hydrophobic tail.

The Dimethylaniline "Tail" (Hydrophobic Selectivity)

The substitution pattern of the methyl groups on the aniline ring dictates both potency and
metabolic toxicity.

» 2,6-Dimethyl Substitution: Creates steric hindrance that forces the phenyl ring out of
planarity with the imidazole. This "twisted" conformation is ideal for fitting into the
hydrophobic specificity pocket (Gatekeeper region) of kinases but also induces Alpha-2
adrenergic agonism.

e 3,4- or 3,5-Dimethyl Substitution: Increases planarity, potentially improving pi-stacking
interactions but significantly increasing the risk of metabolic N-hydroxylation (toxicity).

Computational Prediction Workflow (In Silico)

Before synthesis, a rigorous computational filter is required to enrich the library for kinase
selectivity.

Molecular Docking Strategy
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» Target Selection: Dock derivatives against VEGFR2 (PDB: 4ASD) and p38 MAPK (PDB:
1A9U).

» Scoring Function: Focus on Ligand Efficiency (LE) rather than raw binding energy. Small
fragments like this must have high LE (>0.3 kcal/mol/heavy atom) to be viable leads.

o Exclusion Criteria: Discard poses where the imidazole N3 does not engage the hinge region.

ADMET & Toxicity Prediction (The Aniline Risk)

Critical Safety Alert: Dimethylaniline derivatives are prone to metabolic activation by CYP450
enzymes (specifically CYP1A2).

e Mechanism: N-hydroxylation of the aniline leads to the formation of a nitrenium ion, which
can form DNA adducts (genotoxicity) or oxidize hemoglobin (methemoglobinemia).

o Prediction Tool: Use MetabolitePredict or similar algorithms to assess the lability of the
aniline nitrogen.

o Rule:Derivatives predicted to undergo rapid N-hydroxylation without Phase Il conjugation
(Glucuronidation) must be flagged.

Visualization: Computational Pipeline

The following diagram illustrates the decision tree for selecting viable candidates.
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Caption: Figure 1. In silico filtration workflow prioritizing hinge-binding efficacy and metabolic
safety.

Synthetic Pathway (Brief Technical Note)

To validate predictions, synthesize the core scaffold using a Buchwald-Hartwig Cross-Coupling
approach, which offers superior yield over nucleophilic substitution for electron-rich anilines.

e Reactants: 2-Bromo-1H-imidazole + 2,6-Dimethylaniline.
o Catalyst: Pd2(dba)3 with Xantphos ligand.
o Conditions: NaOtBu (base), Toluene, 100°C, 12h.

 Purification: Flash chromatography (DCM/MeOH). Note: Imidazoles streak on silica; add 1%
Triethylamine to the eluent.

Biological Validation Protocols
Primary Assay: Kinase Inhibition (FRET-Based)

Obijective: Determine the IC50 against the predicted target (e.g., VEGFR2). Methodology: Z'-
LYTE™ Kinase Assay (FRET).

e Preparation: Dilute compounds in 100% DMSO (10 mM stock) to a 3-fold serial dilution
series.

e Reaction Mix: In a 384-well plate, combine:
o 2.5 pyL Compound.
o 5 pL Kinase/Peptide Substrate Mixture (Coumarin-Fluorescein labeled).
o 2.5 uL ATP (at Km concentration).

e Incubation: 1 hour at Room Temperature (RT).

e Development: Add 5 pL Development Reagent (Protease).
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o Mechanism: The protease cleaves non-phosphorylated peptides (disrupting FRET).
Phosphorylated peptides (inhibited kinase failed to phosphorylate) remain intact?
Correction: Phosphorylated peptides are protected from cleavage.

o Inhibition: If the kinase is inhibited, the peptide is not phosphorylated. The protease
cleaves it. FRET is disrupted (Emission ratio changes).

e Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

o Calculation: Calculate % Phosphorylation based on the emission ratio. Fit to a sigmoidal
dose-response curve to derive IC50.

Safety Assay: Ames Test (Mutagenicity)

Objective: Rule out genotoxicity caused by the aniline metabolite. Protocol: Salmonella
typhimurium reverse mutation assay (Strains TA98, TA100).

e Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract) to simulate
CYP450 metabolism.

e Dosing: Treat bacteria with compound (0.5 - 500 y g/plate ).
e Incubation: 48 hours at 37°C.

e Scoring: Count revertant colonies. A >2-fold increase over vehicle control indicates
mutagenicity.

Secondary Screen: Alpha-2 Adrenergic Counter-Screen

Objective: Ensure the compound is not a potent sedative (Clonidine-like). Protocol: cAMP
Hunter™ G-protein Coupled Receptor Assay.

e Measure inhibition of forskolin-induced cAMP accumulation in cells expressing Alpha-2A
receptors.

e Goal: IC50 > 10 uM (Inactive).

Data Interpretation & Visualization
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Mechanism of Action (Signaling Pathway)

The following diagram details how the lead candidate blocks the VEGF signaling cascade,
preventing angiogenesis.
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Click to download full resolution via product page

Caption: Figure 2. Competitive inhibition mechanism at the VEGFR2 ATP-binding cleft.

Expected Data Profiles

The table below summarizes the target profile for a successful "Lead" versus a "Toxic/Off-
Target" failure.

Successful Lead

Parameter Candidate ToxiclOff-Target Failure

VEGFR2 IC50 <100 nM >1uM

Alpha-2A I1C50 > 10 uM (Inactive) <100 nM (Potent Agonist)

Selectivity Index > 100x (Kinase vs. GPCR) < 10x

Ames Test (S9+) Negative Positive (Revertants > 2x)

Cytotoxicity (HepG2) LC50 > 50 uM LC50 < 10 uM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase
inhibitors with a novel binding mode - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Predicted Bioactivity & Optimization of
Dimethyl-Imidazol-Aniline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453912/docs#technical-guide-predicted-bioactivity-
optimization-of-dimethyl-imidazol-aniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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